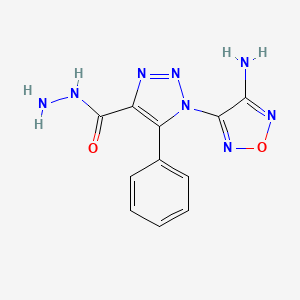
(5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique chemical structure that includes both bromopyridin and chloropyridin moieties, linked through a pyrrolidin-1-yl methanone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route starts with the bromination of pyridin-3-yl derivatives, followed by nucleophilic substitution reactions with chloropyridin-4-yl compounds. The pyrrolidin-1-yl methanone moiety is then introduced through reactions involving pyrrolidine derivatives under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions to maximize yield and purity. Techniques like batch processing or continuous flow reactions may be employed. Furthermore, advanced purification methods, such as column chromatography or recrystallization, are used to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it may form pyridin-oxide derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can lead to the conversion of pyridine rings to piperidine rings using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromopyridin and chloropyridin moieties, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products:
Oxidation: Pyridin-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Variously substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is utilized in synthetic organic chemistry as an intermediate for the synthesis of more complex molecules, serving as a building block for drug development and other advanced materials.
Biology: In biological research, it can be used as a probe or ligand in biochemical assays, helping to elucidate the roles of specific biological pathways or targets.
Medicine: In medicinal chemistry, this compound may be investigated for its potential pharmacological activities, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry: Industrial applications include its use as a precursor in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals, where its unique structure imparts desirable properties to the end products.
Mechanism of Action
The mechanism by which (5-Bromopyridin-3-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects is determined by its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and thereby influencing various biochemical pathways. The bromopyridin and chloropyridin moieties provide sites for interaction with these targets, while the pyrrolidin-1-yl methanone scaffold supports the overall binding conformation and stability.
Comparison with Similar Compounds
(3-Bromopyridin-5-yl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone: Similar structure but with positional isomerism.
(5-Bromopyridin-3-yl)(3-((4-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: Chloropyridin moiety is differently positioned, altering its properties.
(5-Chloropyridin-3-yl)(3-((3-bromopyridin-4-yl)oxy)pyrrolidin-1-yl)methanone: Inverted bromine and chlorine positions, impacting reactivity and interactions.
These similarities and differences underscore the importance of structural nuances in determining the properties and applications of such compounds.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O2/c16-11-5-10(6-19-7-11)15(21)20-4-2-12(9-20)22-14-1-3-18-8-13(14)17/h1,3,5-8,12H,2,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHMIMOSSIZUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-butoxy-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide](/img/structure/B2734942.png)


![3-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2734945.png)

![2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2734955.png)
![N-(2,4-dimethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2734956.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)methylamino]ethanol](/img/structure/B2734957.png)
![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B2734958.png)
